molecular formula C18H19ClN4 B1669256 Clozapine CAS No. 5786-21-0

Clozapine

Cat. No.: B1669256
CAS No.: 5786-21-0
M. Wt: 326.8 g/mol
InChI Key: QZUDBNBUXVUHMW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Clozapine is an atypical or second-generation antipsychotic drug . It primarily targets various neuroreceptors, including dopamine type 4 (D4) receptors, serotonin type 2 (5-HT2A) receptors, norepinephrine receptors, acetylcholine receptors, and histamine receptors . It has a high dissociation constant for D2, which is even higher than dopamine . This compound has much higher antagonistic activity on cortical and limbic dopamine D4 than D2 receptors . It also antagonizes 5HT2 serotonergic receptor subtypes (5HT2A & 5HT2C) and adrenergic (α1), histamine (H1), and muscarinic receptors (M1) .

Mode of Action

The therapeutic efficacy of this compound in schizophrenia is mediated through antagonism of the dopamine type 2 (D2) and the serotonin type 2A (5-HT2A) receptors . This compound’s interaction with its targets results in fewer extrapyramidal side effects, especially tardive dyskinesia . Its promiscuity toward the muscarinic and adrenergic receptors can result in other side effects, notably gastrointestinal hypomotility and orthostatic hypotension .

Biochemical Pathways

This compound undergoes extensive hepatic metabolism with the main routes being demethylation to N-desmethylthis compound and oxidation to this compound n-oxide . In vitro experiments suggest that CYP3A4 accounts for around 70% of this compound clearance, CYP1A2 around 15%, and 5% or less for each of CYP2C19, CYP2C8 and FMO3 .

Pharmacokinetics

This compound’s pharmacokinetic properties are characterized by its absorption, distribution, metabolism, and excretion (ADME). It is absorbed and distributed in the body, metabolized primarily in the liver by cytochrome P450 (CYP) enzymes, and excreted . The majority of the interactions with this compound are reported to be mediated by CYP enzymes .

Result of Action

This compound’s action results in a range of molecular and cellular effects. It has been shown to affect metabolic fluxes, cell respiration, and intracellular ATP in human HL60 cells . It also induces mitohormesis and metabolic reprogramming in human blood cells . Moreover, treatment with this compound-exposed extracellular vesicles induced an inflammasome-dependent response, supporting a potential role for extracellular vesicles in immune activation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, smoking cessation has been reported to increase this compound levels . Furthermore, the drug’s mechanism and its relative efficacy remain inadequately defined due to various patient-specific factors . Therefore, clinicians must maintain increased clinical vigilance for adverse side effects when this compound is combined with other medications .

Chemical Reactions Analysis

Types of Reactions: Clozapine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various this compound derivatives, which can have different pharmacological properties .

Properties

IUPAC Name

3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUDBNBUXVUHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022855, DTXSID401020663
Record name Clozapine
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Record name 8-Chloro-11-(4-methyl-1-piperazinyl)-10H-dibenzo[b,e][1,4]diazepine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clozapine
Source Human Metabolome Database (HMDB)
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Solubility

Solubility wt/wt at 25 °C: water <0.01, Solubility wt/wt at 25 °C: Acetone >5; acetonitrile 1.9; chloroform >20; ethhyl acetate >5; absolute ethanol 4.0, 1.86e-01 g/L
Record name Clozapine
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Record name Clozapine
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Mechanism of Action

Clozapine's antipsychotic action is likely mediated through a combination of antogistic effects at D2 receptors in the mesolimbic pathway and 5-HT2A receptors in the frontal cortex. D2 antagonism relieves positive symptoms while 5-HT2A antagonism alleviates negative symptoms., Clozapine is classified as an 'atypical' antipsychotic drug because its profile of binding to dopamine receptors and its effects on various dopamine mediated behaviors differ from those exhibited by more typical antipsychotic drug products. In particular, although clozapine does interfere with the binding of dopamine at D1, D2, D3 and D5 receptors, and has a high affinity for the D4 receptor, it does not induce catalepsy nor inhibit apomorphine-induced stereotypy. This evidence, consistent with the view that clozapine is preferentially more active at limbic than at striatal dopamine receptors, may explain the relative freedom of clozapine from extrapyramidal side effects. Clozapine also acts as an antagonist at adrenergic, cholinergic, histaminergic and serotonergic receptors.
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Color/Form

Yellow crystals from acetone-petroleum ether

CAS No.

5786-21-0, 1333667-72-3
Record name Clozapine
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Melting Point

183-184 °C, 183 - 184 °C
Record name Clozapine
Source DrugBank
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Clozapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014507
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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